molecular formula C8H9NO B7778593 2-Methylbenzaldehyde oxime CAS No. 24652-62-8

2-Methylbenzaldehyde oxime

Cat. No.: B7778593
CAS No.: 24652-62-8
M. Wt: 135.16 g/mol
InChI Key: ARLLNMVPNCXCIM-TWGQIWQCSA-N
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Description

2-Methylbenzaldehyde oxime, also known as 2-methylbenzaldoxime, is an organic compound with the molecular formula C₈H₉NO. It is derived from 2-methylbenzaldehyde and hydroxylamine. This compound is part of the oxime family, which are characterized by the presence of the C=N-OH functional group. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzaldehyde oxime is typically synthesized through the condensation reaction between 2-methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

2-Methylbenzaldehyde+Hydroxylamine Hydrochloride2-Methylbenzaldehyde Oxime+HCl\text{2-Methylbenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylbenzaldehyde+Hydroxylamine Hydrochloride→2-Methylbenzaldehyde Oxime+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the oxime under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2-Methylbenzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates by displacing the phosphoryl group from the enzyme, thereby restoring its activity .

Comparison with Similar Compounds

  • Benzaldehyde oxime
  • 2-Methoxybenzaldehyde oxime
  • 3,4-Dimethoxybenzaldehyde oxime
  • 4-Hydroxybenzaldehyde oxime

Comparison: 2-Methylbenzaldehyde oxime is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. Compared to benzaldehyde oxime, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions .

Properties

CAS No.

24652-62-8

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

ARLLNMVPNCXCIM-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N\O

SMILES

CC1=CC=CC=C1C=NO

Canonical SMILES

CC1=CC=CC=C1C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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